LB-102 Displays Superior Dopamine Receptor Occupancy vs. Amisulpride in Preclinical and Clinical PET Studies
LB-102 demonstrates quantitatively superior brain dopamine receptor occupancy (RO) compared to its closest analog, amisulpride. In a direct head-to-head preclinical comparison, LB-102 achieved double the striatal dopamine RO of amisulpride at the same dose in mice [1]. In a clinical PET study in healthy humans, single oral doses of 50-100 mg LB-102 yielded striatal dopamine RO within the desired 60-80% therapeutic range [1], with RO remaining greater than 50% for up to 48 hours post-dose [2]. This is achieved at doses that are a fraction of published amisulpride doses required for similar RO [1].
| Evidence Dimension | Striatal Dopamine D2/D3 Receptor Occupancy (RO) |
|---|---|
| Target Compound Data | Double the RO of amisulpride at the same dose (mouse PET); 60-80% RO in humans at 50-100 mg single dose, with RO > 50% at 48h post-dose. |
| Comparator Or Baseline | Amisulpride (dose-matched mouse PET); Amisulpride (clinical dosing: typically 400-800 mg/day required for therapeutic RO). |
| Quantified Difference | 2x higher RO in mice; Sustained >50% RO at 48h with LB-102. Requires fraction of amisulpride clinical dose for equivalent RO. |
| Conditions | Mouse and human positron emission tomography (PET) studies using [11C]raclopride as a radiotracer. |
Why This Matters
This directly validates the intended design of LB-102, confirming enhanced brain penetration and sustained target engagement, which enables lower, once-daily clinical dosing and potentially reduces peripheral side effects.
- [1] LB Pharmaceuticals Inc. LB Pharmaceuticals Presents Results of Dopamine Receptor Occupancy Studies of LB-102 at ECNP Conference. Biospace. October 4, 2021. View Source
- [2] Wong DF, Chand GB, Caito N, et al. PET clinical study of novel antipsychotic LB-102 demonstrates unexpectedly prolonged dopamine receptor target engagement. Neuropsychopharmacology. 2024;50(2):372–377. doi:10.1038/s41386-024-01951-x View Source
